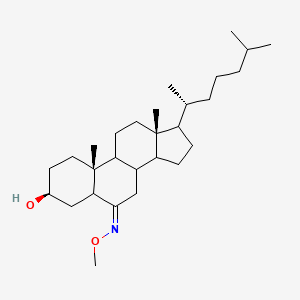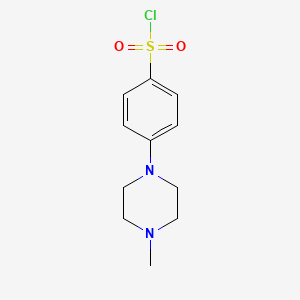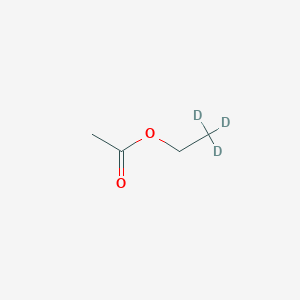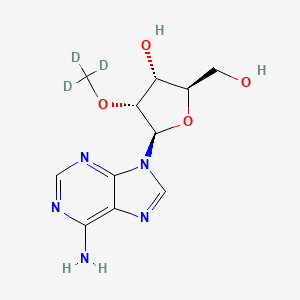
2'-O-Methyl Adenosine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyl Adenosine-d3 is a deuterium-labeled analogue of 2’-O-Methyl Adenosine. This compound is a modified nucleoside where the ribose moiety of adenosine is methylated at the 2’ position. The deuterium labeling is used to trace and study the compound in various biochemical and pharmacological processes. This compound is significant in research due to its stability and unique properties, making it a valuable tool in the study of nucleoside derivatives and their applications.
Métodos De Preparación
The synthesis of 2’-O-Methyl Adenosine-d3 involves several steps:
Esterification: The starting material, adenosine, undergoes esterification with acetic anhydride in the presence of a catalyst in a dimethylformamide (DMF) solvent.
Selective Deprotection: The esterified compound is then selectively deprotected at the 2’ position using a deprotection agent in DMF.
Methylation: The deprotected compound is methylated using methyl iodide or methyl sulfate under alkaline conditions to yield the 2’-O-Methyl derivative.
Deacetylation: The final step involves deacetylation under alkaline conditions to produce 2’-O-Methyl Adenosine-d3.
Análisis De Reacciones Químicas
2’-O-Methyl Adenosine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products depend on the type of reaction. .
Aplicaciones Científicas De Investigación
2’-O-Methyl Adenosine-d3 has a wide range of applications in scientific research:
Chemistry: It is used to study the stability and reactivity of nucleoside derivatives.
Biology: The compound is used in the study of RNA modifications and their effects on gene expression and protein synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs by serving as a model compound for nucleoside analogs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes
Mecanismo De Acción
The mechanism of action of 2’-O-Methyl Adenosine-d3 involves its incorporation into RNA molecules, where it affects the stability and function of the RNA. The methylation at the 2’ position of the ribose moiety prevents the RNA from undergoing hydrolysis, thereby stabilizing its structure. This modification can influence the RNA’s interaction with proteins and other molecules, affecting processes such as translation and splicing .
Comparación Con Compuestos Similares
2’-O-Methyl Adenosine-d3 is unique due to its deuterium labeling, which allows for precise tracking in biochemical studies. Similar compounds include:
2’-O-Methyl Adenosine: The non-deuterated form, used in similar applications but without the tracing capability.
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the nitrogen position.
2’-O-Methyl Inosine: A similar compound with a different base, used in studies of RNA stability and function.
These compounds share some properties but differ in their specific applications and the effects of their modifications.
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
Clave InChI |
FPUGCISOLXNPPC-YZLHILBGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canónico |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
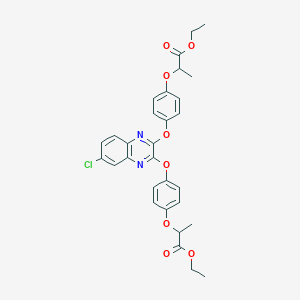
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)

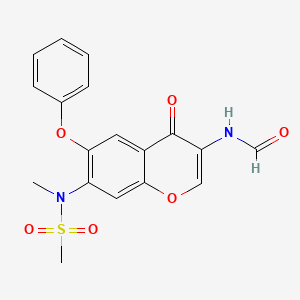
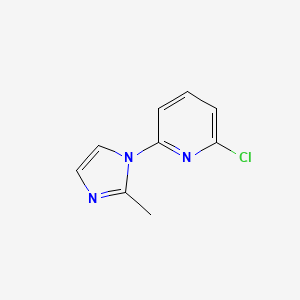
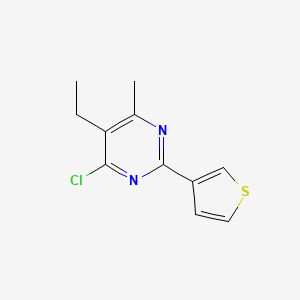
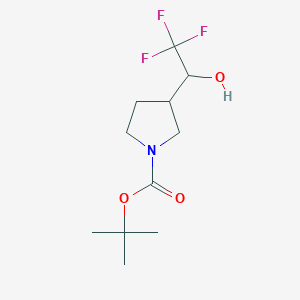
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
